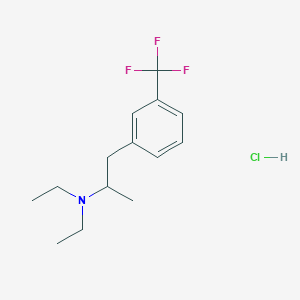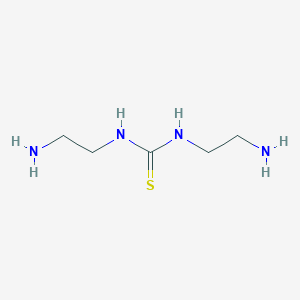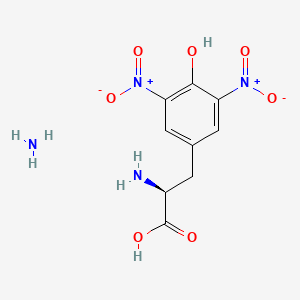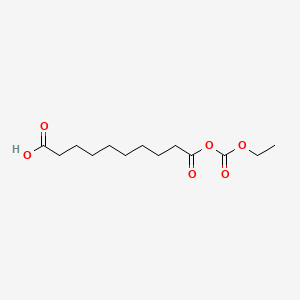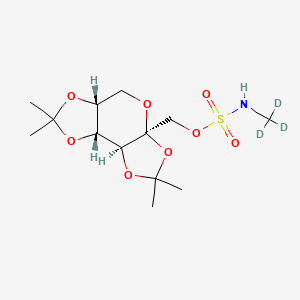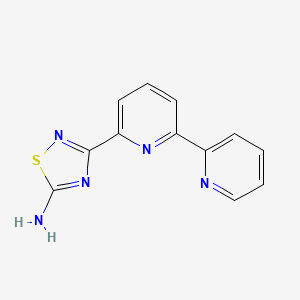![molecular formula C14H15ClN2O2 B13852627 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group and an oxy group linked to a 2-methylpropan-2-ol moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 3-Chlorophenyl Group: The pyrimidine ring is then subjected to a substitution reaction with a 3-chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.
Introduction of the Oxy Group: The oxy group is introduced through an etherification reaction, where the pyrimidine derivative is reacted with an alcohol, such as 2-methylpropan-2-ol, in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
化学反应分析
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding alcohol and pyrimidine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and acids or bases.
科学研究应用
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It is often employed in assays to study enzyme inhibition, receptor binding, and signal transduction.
Chemical Biology: The compound serves as a tool in chemical biology research to probe the function of specific proteins and pathways. It is used in the design of chemical probes and inhibitors for target validation.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science. It is explored for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
相似化合物的比较
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol can be compared with other pyrimidine derivatives, such as:
1-{[2-(4-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group. The position of the chlorine atom can influence the compound’s biological activity and selectivity.
1-{[2-(3-Bromophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol: This derivative has a bromine atom instead of a chlorine atom. The presence of different halogens can affect the compound’s reactivity and pharmacokinetic properties.
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-ethylpropan-2-ol: This compound has an ethyl group instead of a methyl group. The alkyl chain length can impact the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research and drug development.
属性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC 名称 |
1-[2-(3-chlorophenyl)pyrimidin-5-yl]oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,18)9-19-12-7-16-13(17-8-12)10-4-3-5-11(15)6-10/h3-8,18H,9H2,1-2H3 |
InChI 键 |
WEDCTJHMMXVOMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
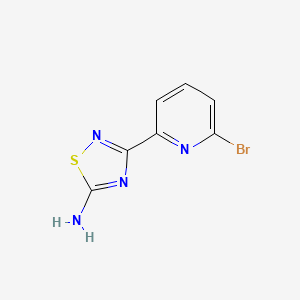
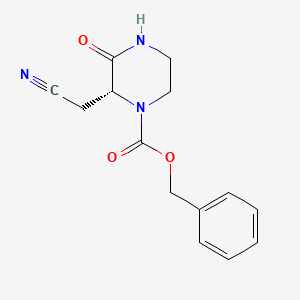

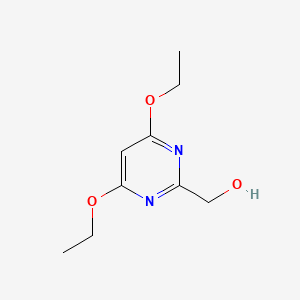
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
